molecular formula C19H19NO3 B15023759 1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone

1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone

Cat. No.: B15023759
M. Wt: 309.4 g/mol
InChI Key: OPTOWUPJICDIBM-UHFFFAOYSA-N
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Description

1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one is a complex organic compound that features an indole core structure substituted with a methoxyphenoxyethyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole, 2-(2-methoxyphenoxy)ethanol, and acetyl chloride.

    Reaction Steps:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone moiety to an alcohol.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the indole core and the specific substitution pattern in 1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-indol-3-yl}ethan-1-one imparts unique chemical and biological properties, making it distinct from other related compounds.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]ethanone

InChI

InChI=1S/C19H19NO3/c1-14(21)16-13-20(17-8-4-3-7-15(16)17)11-12-23-19-10-6-5-9-18(19)22-2/h3-10,13H,11-12H2,1-2H3

InChI Key

OPTOWUPJICDIBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC=C3OC

Origin of Product

United States

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